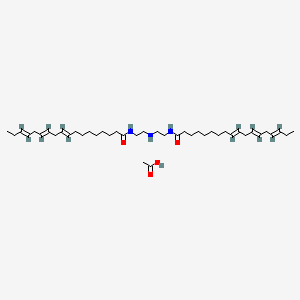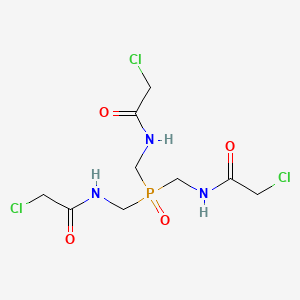
N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N',N''-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLORACETAMID]: ist eine chemische Verbindung mit der Summenformel C9H15Cl3N3O4P . Sie ist bekannt für ihre einzigartige Struktur, die eine Phosphorylgruppe umfasst, die mit drei Methylenbrücken verknüpft ist, von denen jede mit einer 2-Chloracetamidgruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N,N',N''-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLORACETAMID] beinhaltet typischerweise die Reaktion von Phosphorylchlorid mit drei Äquivalenten 2-Chloracetamid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsmethoden: In einer industriellen Umgebung kann die Produktion dieser Verbindung ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt werden, um die Verbindung in hoher Reinheit zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen: N,N',N''-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLORACETAMID] kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chloracetamidgruppen können an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Chloratome durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen:
Nukleophile: Häufige Nukleophile, die in Substitutionsreaktionen verwendet werden, umfassen Amine, Thiole und Alkohole.
Hydrolysebedingungen: Säure- oder Base-haltige wässrige Lösungen werden typischerweise für Hydrolysereaktionen verwendet.
Hauptprodukte:
Substitutionsprodukte: Abhängig vom verwendeten Nukleophil können die Hauptprodukte substituierte Amide oder andere Derivate umfassen.
Hydrolyseprodukte: Die Hauptprodukte der Hydrolyse sind die entsprechenden Amide und Phosphorsäurederivate.
Wissenschaftliche Forschungsanwendungen
N,N',N''-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLORACETAMID] hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für die Herstellung komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es wird derzeit erforscht, ob es als Therapeutikum bei der Behandlung verschiedener Krankheiten eingesetzt werden kann.
Wirkmechanismus
Der Wirkmechanismus von N,N',N''-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLORACETAMID] beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Die Phosphorylgruppe und die Chloracetamid-Einheiten können kovalente Bindungen mit nukleophilen Stellen an Proteinen und anderen Biomolekülen bilden, was zur Modulation ihrer Aktivität führt. Dies kann zu verschiedenen biologischen Effekten führen, einschließlich der Hemmung der Enzymaktivität und der Störung zellulärer Prozesse .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE] can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include substituted amides or other derivatives.
Hydrolysis Products: The major products of hydrolysis are the corresponding amides and phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE] has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE] involves its interaction with specific molecular targets. The phosphoryl group and chloroacetamide moieties can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
N,N',N''-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-BROMACETAMID]: Ähnliche Struktur, aber mit Bromacetamidgruppen anstelle von Chloracetamid.
N,N',N''-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-IODACETAMID]: Ähnliche Struktur, aber mit Iodacetamidgruppen anstelle von Chloracetamid.
Einzigartigkeit: N,N',N''-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLORACETAMID] ist einzigartig aufgrund seiner spezifischen Kombination einer Phosphorylgruppe mit drei Chloracetamid-Einheiten. Diese Struktur verleiht ihm eine eindeutige chemische Reaktivität und biologische Aktivität, was ihn für verschiedene Anwendungen in Forschung und Industrie wertvoll macht .
Eigenschaften
CAS-Nummer |
84962-93-6 |
|---|---|
Molekularformel |
C9H15Cl3N3O4P |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
N-[bis[[(2-chloroacetyl)amino]methyl]phosphorylmethyl]-2-chloroacetamide |
InChI |
InChI=1S/C9H15Cl3N3O4P/c10-1-7(16)13-4-20(19,5-14-8(17)2-11)6-15-9(18)3-12/h1-6H2,(H,13,16)(H,14,17)(H,15,18) |
InChI-Schlüssel |
KPZBQRVHTFBJJV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NCP(=O)(CNC(=O)CCl)CNC(=O)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


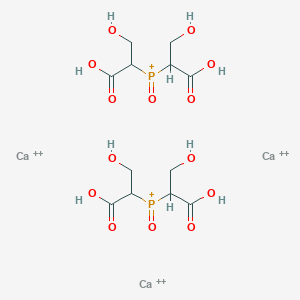
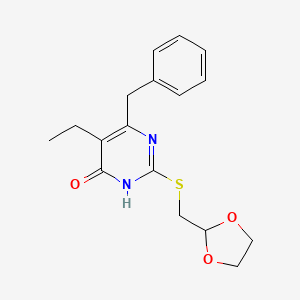
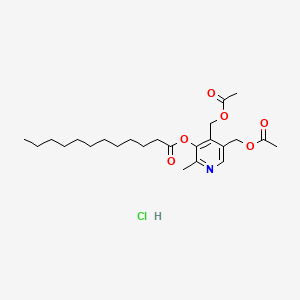
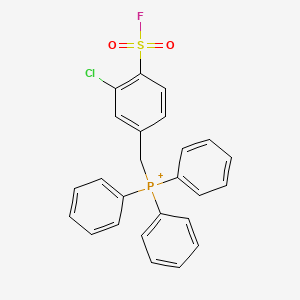


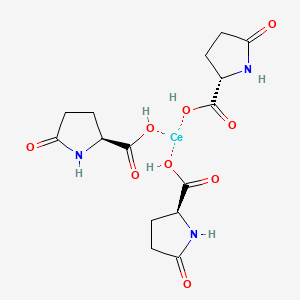
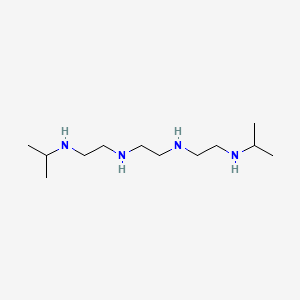

![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)

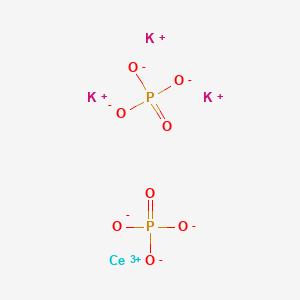
![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)
